molecular formula C9H9N3O B7503049 N-methyl-1H-indazole-7-carboxamide

N-methyl-1H-indazole-7-carboxamide

Cat. No.: B7503049
M. Wt: 175.19 g/mol
InChI Key: KUOQRZGYSMIKRI-UHFFFAOYSA-N
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Description

N-methyl-1H-indazole-7-carboxamide: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indazole-7-carboxamide typically involves the formation of the indazole core followed by functionalization at the nitrogen and carboxamide positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production methods for this compound often employ transition metal-catalyzed reactions due to their efficiency and high yields. For example, the Cu(OAc)2-catalyzed synthesis mentioned above is scalable and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-1H-indazole-7-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

  • 1H-indazole-3-carboxamide
  • 2H-indazole-4-carboxamide
  • 3-methyl-1H-indazole-5-carboxamide

Comparison: N-methyl-1H-indazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. For instance, while 1H-indazole-3-carboxamide may exhibit similar enzyme inhibition properties, the methyl group at the nitrogen position in this compound can enhance its binding affinity and selectivity .

Properties

IUPAC Name

N-methyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-9(13)7-4-2-3-6-5-11-12-8(6)7/h2-5H,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQRZGYSMIKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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